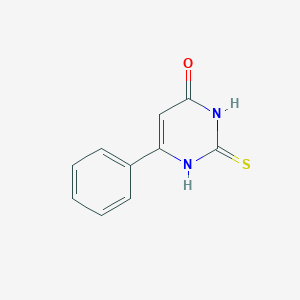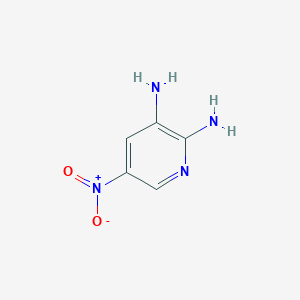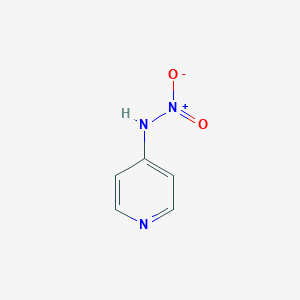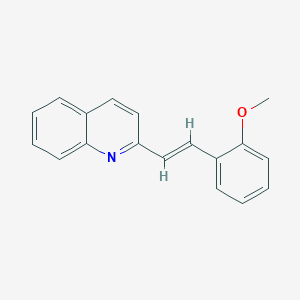
2-(2-(2-Methoxyphenyl)vinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-Methoxyphenyl)vinyl)quinoline, also known as MQ, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. MQ is a quinoline derivative that has a vinyl group and a methoxyphenyl group attached to it. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
作用机制
The mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is not fully understood. However, it has been proposed that 2-(2-(2-Methoxyphenyl)vinyl)quinoline exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the expression of pro-inflammatory cytokines. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
生化和生理效应
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.
实验室实验的优点和局限性
One of the advantages of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. Another advantage of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline. One direction is to investigate the molecular mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in more detail. Understanding the specific signaling pathways that are modulated by 2-(2-(2-Methoxyphenyl)vinyl)quinoline could provide insights into its potential pharmacological properties. Another direction is to explore the potential of 2-(2-(2-Methoxyphenyl)vinyl)quinoline as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Finally, further studies are needed to evaluate the safety and toxicity of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 2-(2-(2-Methoxyphenyl)vinyl)quinoline, or 2-(2-(2-Methoxyphenyl)vinyl)quinoline, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is relatively simple, and its molecular mechanism of action is not fully understood. Future research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline should focus on investigating its molecular mechanism of action, exploring its potential therapeutic applications, and evaluating its safety and toxicity in vivo.
合成方法
The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline involves the reaction between 2-methoxybenzaldehyde and 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of 2-(2-(2-Methoxyphenyl)vinyl)quinoline. The yield of 2-(2-(2-Methoxyphenyl)vinyl)quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
属性
CAS 编号 |
6974-55-6 |
|---|---|
产品名称 |
2-(2-(2-Methoxyphenyl)vinyl)quinoline |
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC 名称 |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-3-7-15(18)11-13-16-12-10-14-6-2-4-8-17(14)19-16/h2-13H,1H3/b13-11+ |
InChI 键 |
CRKXXGYVXSKYIV-ACCUITESSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
规范 SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
其他 CAS 编号 |
6974-55-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





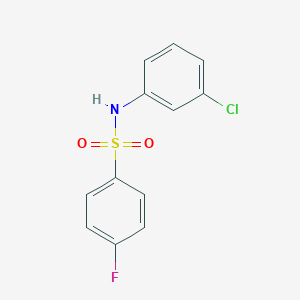

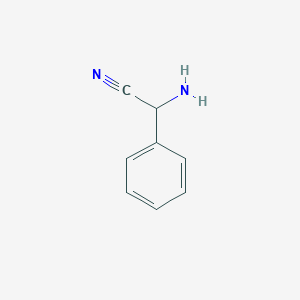
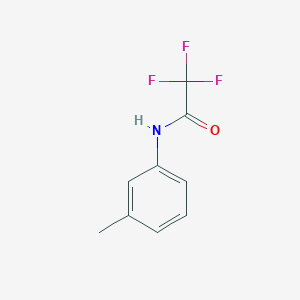
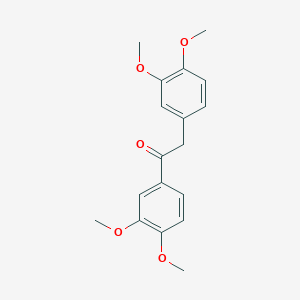
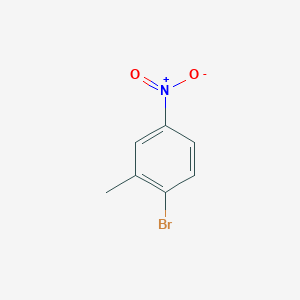


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
